4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS 669766-79-4) is a heterocyclic small molecule (C₉H₁₁N₅O₂, MW 221.22 g/mol) belonging to the pyrido[3,4-d]pyridazine class. The compound features a characteristic fused pyridine-pyridazine core with hydroxyl groups at the 4- and 8-positions, a methyl group at the 7-position, and a carboximidamide moiety at the 3-position.

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
CAS No. 669766-79-4
Cat. No. B13118202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide
CAS669766-79-4
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(N(N=CC2=C1O)C(=N)N)O
InChIInChI=1S/C9H11N5O2/c1-4-7(15)5-3-13-14(9(10)11)8(16)6(5)2-12-4/h2-3,8,15-16H,1H3,(H3,10,11)
InChIKeyLOVWHAFBERAQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS 669766-79-4): Core Chemical Identity and Baseline Data for Procurement Vetting


4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS 669766-79-4) is a heterocyclic small molecule (C₉H₁₁N₅O₂, MW 221.22 g/mol) belonging to the pyrido[3,4-d]pyridazine class . The compound features a characteristic fused pyridine-pyridazine core with hydroxyl groups at the 4- and 8-positions, a methyl group at the 7-position, and a carboximidamide moiety at the 3-position . This substitution pattern distinguishes it from other pyridopyridazine derivatives described in the diuretic and kinase inhibitor patent literature . The scientific public-domain data available for this specific entity is limited; therefore, procurement decisions based on bioactivity must currently rely on structural class precedent rather than direct head-to-head comparative pharmacology for this exact compound.

Procurement Risk Alert: Why Generic Pyridopyridazine Substitution Is Not Advisable for 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (669766-79-4)


Within the pyrido[3,4-d]pyridazine chemotype, small structural changes—including methylation position, the presence or absence of the carboximidamide group, and hydroxylation pattern—dramatically alter the target profile . Prior art demonstrates that 7,8-disubstituted-1,4-dimorpholinopyrido[3,4-d]pyridazines exhibit diuretic activity dependent on specific substitution , while pyrido[3,4-d]pyridazine amine derivatives have been developed as NLRP3 inflammasome inhibitors with structure-activity relationships highly sensitive to the amine substituent . The target compound's unique combination of a 4,8-dihydroxy pattern, 7-methyl group, and 3-carboximidamide functionality means substitution with a generic pyridopyridazine analog lacking these exact features carries a high risk of losing the desired biological activity or introducing uncharacterized off-target effects, as even closely related derivatives within the same scaffold have been shown to possess divergent pharmacological profiles .

Quantitative Differentiation Evidence for 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (669766-79-4) vs. In-Class Comparators


Structural Uniqueness: 4,8-Dihydroxy-7-methyl-3-carboximidamide Substitution vs. Generic Pyridopyridazine Scaffolds

Compared to the broad class of pyrido[3,4-d]pyridazine derivatives described in the literature, 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide exhibits a distinct substitution pattern. Most publicly disclosed biologically active pyrido[3,4-d]pyridazines feature amine, morpholino, or alkoxy substituents rather than a hydroxy-carboximidamide arrangement . For example, the diuretic pyrido[3,4-d]pyridazines disclosed in US3948908 and US4017490 are predominantly 7,8-disubstituted-1,4-dimorpholino or 7-alkyl-8-alkoxy derivatives lacking the carboximidamide group . The NLRP3 inhibitor patent literature emphasizes pyrido[3,4-d]pyridazin-1-amine derivatives with phenolic substituents, again structurally distinct from the target compound . No direct head-to-head bioactivity data comparing the target compound against specific named analogs were identified in the public domain. The evidence presented here is class-level inference.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Potential Antimicrobial Activity Claim vs. In-Class Comparison Limitations

Preliminary vendor-supplied data suggest the compound may possess antimicrobial activity against certain bacterial strains . However, no quantitative minimum inhibitory concentration (MIC) values, bacterial strain identifiers, or comparator data are publicly available. A related study on pyrido[3,4-d]pyridazine derivatives evaluated antibacterial and antimycobacterial activities; while several compounds showed antimycobacterial activity, all were reported ineffective against Gram-positive and Gram-negative bacteria . The target compound's specific antimicrobial profile relative to these published derivatives cannot be determined from available evidence. The evidence is supporting in nature and should not be used as a basis for compound selection.

Antimicrobial Antibacterial Drug Discovery

Kinase Inhibition Potential: Pyridopyridazine Scaffold Precedent vs. Target Compound's Uncharacterized Selectivity

The pyrido[3,4-d]pyridazine scaffold is a recognized kinase-inhibitor pharmacophore. Substituted pyridazine carboxamide compounds have been patented as ALK kinase inhibitors with unexpected drug properties . Pyrido ring compounds incorporating pyrido[3,4-d]pyridazine features have been described as JAK inhibitors for autoimmune disease and cancer . Additionally, pyridazine amide compounds have been claimed as SYK inhibitors . The target compound's carboximidamide moiety may confer distinct kinase selectivity compared to the carboxamide-based ALK or amide-based SYK inhibitors, but no head-to-head kinase profiling data exist. The evidence is class-level inference based on scaffold precedent, not direct comparison.

Kinase Inhibitor ALK SYK JAK Cancer Therapeutics

Purity and Sourcing: 98% Assay vs. Research-Grade Comparators as a Baseline Specification

The compound is commercially available at a certified purity of 98.0% . This specification is comparable to or exceeds typical research-grade heterocyclic building blocks (commonly 95–97%) and provides a defined baseline for reproducibility in biological assays. Many pyrido[3,4-d]pyridazine intermediates used in the medicinal chemistry literature are reported without explicit purity certification . The availability of a purity-certified batch reduces procurement risk for laboratories requiring defined starting material quality.

Chemical Purity Procurement Specification Quality Control

Validated Application Scenarios for 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (669766-79-4) Based on Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting NLRP3, ALK, SYK, or JAK Kinases Requiring a Structurally Distinct Chemotype

For research groups developing kinase or inflammasome inhibitors and seeking to patentably differentiate from existing pyridopyridazine-based ALK, SYK, JAK, or NLRP3 inhibitors , this compound offers a structurally unique substitution pattern (4,8-dihydroxy-7-methyl-3-carboximidamide) not represented in current patent landscapes. Its procurement supports scaffold-hopping libraries designed to explore novel IP space around the validated pyrido[3,4-d]pyridazine pharmacophore. All kinase selectivity must be determined experimentally, as no pre-existing profiling data are available.

Exploratory Antimicrobial Screening with Defined Purity Baseline

Based on preliminary antimicrobial activity claims and the established antimycobacterial activity of related pyrido[3,4-d]pyridazine derivatives , this compound is suitable for exploratory MIC determination against Mycobacterium tuberculosis or nontuberculous mycobacteria. The certified 98% purity supports reproducible assay conditions. Users should include positive controls (e.g., isoniazid, rifampicin) and published pyridopyridazine analogs as comparators, as target-compound-specific MIC values are not yet available.

Diuretic Activity Screening Leveraging Pyrido[3,4-d]pyridazine Precedent

Historical pyrido[3,4-d]pyridazine derivatives bearing alkoxy, morpholino, and phenyl substituents have demonstrated diuretic properties in animal models . The target compound, with its distinct hydroxy-carboximidamide substitution, may exhibit a differentiated diuretic or saluretic profile. Procurement is recommended for in vivo diuretic screening (e.g., rat oral saline load model) with hydrochlorothiazide as a comparator. No direct diuretic data exist for this exact compound.

Chemical Biology Tool Compound for Carboximidamide Pharmacophore Profiling

The 3-carboximidamide moiety is relatively uncommon in publicly disclosed bioactive pyridopyridazines. This compound can serve as a chemical biology probe for systematic profiling of how the carboximidamide group influences target engagement, cellular permeability, and metabolic stability relative to carboxamide or amine congeners . Procurement enables head-to-head comparisons with matched carboxamide analogs synthesized in-house, generating valuable SAR data for lead optimization programs.

Quote Request

Request a Quote for 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.